Cas no 2580199-80-8 (2-(6-{(tert-butoxy)carbonylamino}imidazo1,5-apyridin-3-yl)acetic acid)

2-(6-{(tert-ブトキシ)カルボニルアミノ}イミダゾ[1,5-a]ピリジン-3-イル)酢酸は、有機合成および医薬品中間体として重要な化合物です。tert-ブトキシカルボニル(Boc)保護基を有するため、アミノ基の選択的な保護・脱保護が可能であり、ペプチド合成や複雑な分子構築に有用です。イミダゾピリジン骨格は高い生理活性を示すことが知られており、医薬品開発におけるリード化合物としての潜在性を有します。また、カルボキシル基を有するため、さらなる誘導体化や生体分子との結合が容易です。安定性に優れ、取り扱いが比較的簡便な点も特徴です。

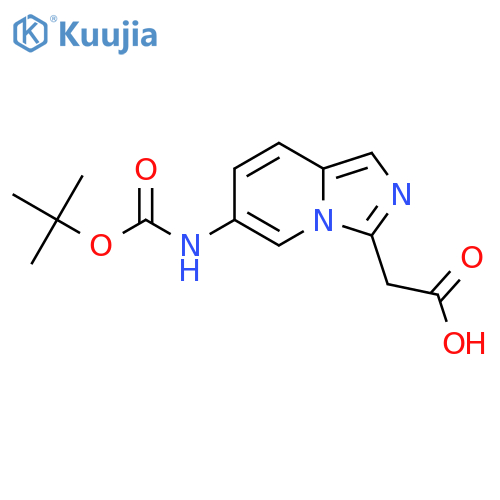

2580199-80-8 structure

商品名:2-(6-{(tert-butoxy)carbonylamino}imidazo1,5-apyridin-3-yl)acetic acid

2-(6-{(tert-butoxy)carbonylamino}imidazo1,5-apyridin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(6-{[(tert-butoxy)carbonyl]amino}imidazo[1,5-a]pyridin-3-yl)acetic acid

- EN300-27732906

- 2580199-80-8

- 2-(6-{(tert-butoxy)carbonylamino}imidazo1,5-apyridin-3-yl)acetic acid

-

- インチ: 1S/C14H17N3O4/c1-14(2,3)21-13(20)16-9-4-5-10-7-15-11(6-12(18)19)17(10)8-9/h4-5,7-8H,6H2,1-3H3,(H,16,20)(H,18,19)

- InChIKey: HLQULJCWHNEMQP-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC2=CN=C(CC(=O)O)N2C=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 291.12190603g/mol

- どういたいしつりょう: 291.12190603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 408

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 92.9Ų

2-(6-{(tert-butoxy)carbonylamino}imidazo1,5-apyridin-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27732906-1.0g |

2-(6-{[(tert-butoxy)carbonyl]amino}imidazo[1,5-a]pyridin-3-yl)acetic acid |

2580199-80-8 | 95.0% | 1.0g |

$0.0 | 2025-03-19 | |

| Enamine | EN300-27732906-1g |

2-(6-{[(tert-butoxy)carbonyl]amino}imidazo[1,5-a]pyridin-3-yl)acetic acid |

2580199-80-8 | 1g |

$0.0 | 2023-09-10 |

2-(6-{(tert-butoxy)carbonylamino}imidazo1,5-apyridin-3-yl)acetic acid 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2580199-80-8 (2-(6-{(tert-butoxy)carbonylamino}imidazo1,5-apyridin-3-yl)acetic acid) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量